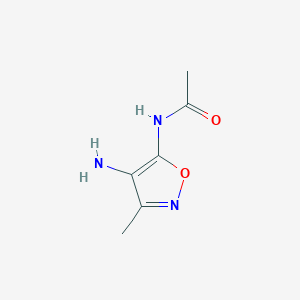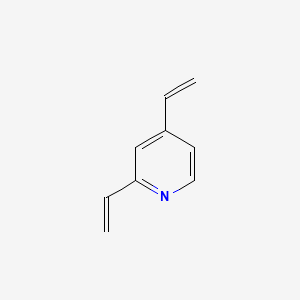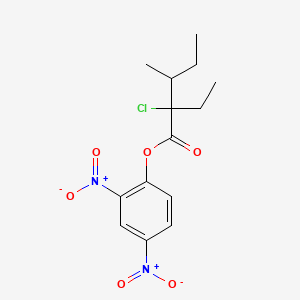
N2,N4,N6-Tris(4-aminophenyl)-n2,n4,n6-trimethyl-1,3,5-triazine-2,4,6-triamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2,N4,N6-Tris(4-aminophenyl)-n2,n4,n6-trimethyl-1,3,5-triazine-2,4,6-triamine is a heterocyclic compound with a central triazine ring substituted with three 4-aminophenyl groups and three methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2,N4,N6-Tris(4-aminophenyl)-n2,n4,n6-trimethyl-1,3,5-triazine-2,4,6-triamine typically involves the nucleophilic substitution of cyanuric chloride with 4-aminophenyl groups. The reaction is carried out under controlled conditions to ensure the selective substitution at the desired positions on the triazine ring. The general reaction scheme is as follows:
Starting Material: Cyanuric chloride (C3Cl3N3)
Reagents: 4-aminophenylamine (C6H7N)
Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The cyanuric chloride is dissolved in the solvent, and the 4-aminophenylamine is added dropwise with stirring. The reaction mixture is then heated to reflux for several hours to complete the substitution.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
N2,N4,N6-Tris(4-aminophenyl)-n2,n4,n6-trimethyl-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or nitric acid can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic reagents such as bromine or chlorinating agents under controlled conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines with reduced aromatic rings.
Substitution: Halogenated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
N2,N4,N6-Tris(4-aminophenyl)-n2,n4,n6-trimethyl-1,3,5-triazine-2,4,6-triamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its antitumor properties and potential use in cancer therapy.
Industry: Utilized in the production of polymer stabilizers and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of N2,N4,N6-Tris(4-aminophenyl)-n2,n4,n6-trimethyl-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexamethylmelamine: Another triazine derivative with antitumor properties.
2-Amino-4-morpholino-1,3,5-triazine: Used clinically for its antitumor properties.
Hydroxymethylpentamethylmelamine: A hydroxylated metabolite with significant biological activity.
Uniqueness
N2,N4,N6-Tris(4-aminophenyl)-n2,n4,n6-trimethyl-1,3,5-triazine-2,4,6-triamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C24H27N9 |
|---|---|
Molekulargewicht |
441.5 g/mol |
IUPAC-Name |
2-N,4-N,6-N-tris(4-aminophenyl)-2-N,4-N,6-N-trimethyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C24H27N9/c1-31(19-10-4-16(25)5-11-19)22-28-23(32(2)20-12-6-17(26)7-13-20)30-24(29-22)33(3)21-14-8-18(27)9-15-21/h4-15H,25-27H2,1-3H3 |
InChI-Schlüssel |
LTLBETXSUPPLGP-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=C(C=C1)N)C2=NC(=NC(=N2)N(C)C3=CC=C(C=C3)N)N(C)C4=CC=C(C=C4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



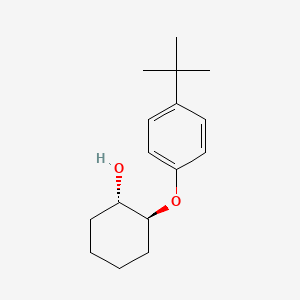
![4-cyclohexyl-N-[2-[2-(4-cyclohexylbutylamino)ethylsulfonylsulfanyl]ethyl]butan-1-amine;hydrochloride](/img/structure/B13738454.png)
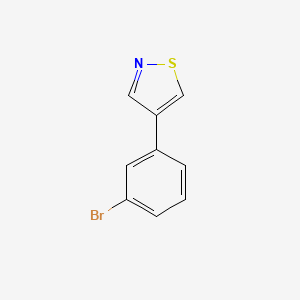
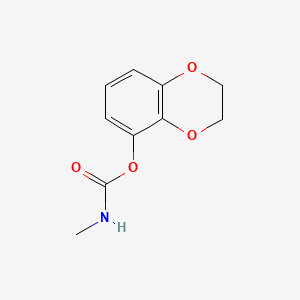


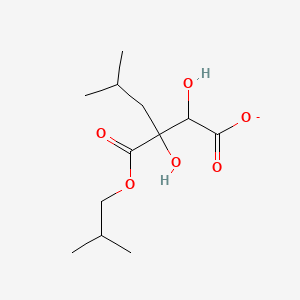
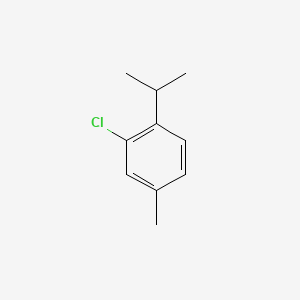

![2,2,2-Trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(2-pyridinylmethyl)-ethanesulfonamide](/img/structure/B13738515.png)
